molecular formula C23H27ClN2O2 B041530 (1R,3S-)Solifenacin Hydrochloride CAS No. 180468-40-0

(1R,3S-)Solifenacin Hydrochloride

Cat. No.: B041530
CAS No.: 180468-40-0
M. Wt: 398.9 g/mol
InChI Key: YAUBKMSXTZQZEB-HLUKFBSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3S-)Solifenacin Hydrochloride is a muscarinic receptor antagonist supplied for research use. Its primary research value lies in the study of overactive bladder (OAB) and related urinary dysfunction pathways . The compound acts as a competitive antagonist with selectivity for the M3 muscarinic receptor subtype . In the bladder, the M3 receptor is primarily responsible for the contraction of the detrusor smooth muscle . By blocking the binding of acetylcholine to these receptors, Solifenacin Hydrochloride helps to inhibit involuntary bladder contractions, which allows for increased bladder capacity and a reduction in urinary urgency and frequency in research models . Research into Solifenacin also explores its potential in combination therapies; for instance, studies investigate its synergistic effects with β3-adrenergic receptor agonists like mirabegron for enhanced bladder relaxation in treatment-resistant cases . This makes it a valuable tool for investigating novel therapeutic strategies for lower urinary tract symptoms. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUBKMSXTZQZEB-HLUKFBSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@H]3C5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Stereochemical Control of 1r,3s Solifenacin Hydrochloride

Enantioselective Synthesis of Key Intermediates

Asymmetric Addition Reactions, including Phenylethylzinc to Imine N-oxide

The asymmetric addition of organometallic reagents to imine derivatives represents a powerful strategy for the enantioselective synthesis of chiral amines. In the context of the (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline intermediate, a notable approach involves the enantioselective addition of arylzinc reagents to 3,4-dihydroisoquinoline N-oxide. This methodology has been successfully applied to the synthesis of Solifenacin (B1663824). globethesis.com

While the specific use of phenylethylzinc is a variation, the principle remains the same. The reaction is catalyzed by a chiral ligand, often an N-acylethylenediamine derivative, which complexes with the zinc reagent to create a chiral environment. This chiral complex then delivers the aryl group to one face of the imine N-oxide, leading to the formation of the desired (S)-enantiomer with high enantiomeric excess (ee). The use of aryl pinacolyl boronic esters as precursors for the arylzinc reagents has been shown to be effective, achieving excellent enantioselectivities of 97-99% ee. globethesis.com

Table 1: Asymmetric Addition for (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline Synthesis

Reagent Substrate Catalyst System Enantiomeric Excess (ee)

Catalytic Imine Asymmetric Hydrogenation Processes for 1-(S)-phenyl-1,2,3,4-tetrahydroisoquinoline

Catalytic asymmetric hydrogenation of a prochiral precursor is a highly efficient and atom-economical method for establishing stereocenters. For the synthesis of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, the asymmetric hydrogenation of the corresponding 3,4-dihydroisoquinoline is a key industrial strategy. mdpi.com This reaction is typically catalyzed by transition metal complexes, with iridium and ruthenium catalysts bearing chiral phosphine ligands being particularly effective.

The process involves the activation of molecular hydrogen by the metal catalyst, followed by the stereoselective transfer of hydrogen atoms to the C=N double bond of the dihydroisoquinoline. The choice of chiral ligand is crucial for achieving high enantioselectivity. Ligands such as those from the Josiphos and P-Phos families have been employed with iridium catalysts, often in the presence of a Brønsted acid co-catalyst which enhances the reactivity of the imine substrate. mdpi.com These methods can achieve high conversions and excellent enantioselectivities, making them suitable for large-scale production.

Table 2: Catalytic Asymmetric Hydrogenation of 1-phenyl-3,4-dihydroisoquinoline

Catalyst System Ligand Type Key Features
[Ir(COD)Cl]₂ / (S)-P-Phos Chiral Phosphine Requires Brønsted acid co-catalyst (e.g., H₃PO₄)
Iridium / JosiPhos-type Chiral Phosphine Broad substrate applicability and high turnover numbers

Synthesis of (R)-(-)-3-Quinuclidinol Intermediate via Asymmetric Catalytic Hydrogenation Reduction

The (R)-(-)-3-quinuclidinol moiety provides the second stereocenter in solifenacin. A highly effective method for its enantioselective synthesis is the asymmetric hydrogenation of the prochiral ketone, 3-quinuclidinone. This transformation can be achieved through both chemical and biocatalytic approaches.

A well-established chemical method is the Noyori-type asymmetric reduction, which utilizes a ruthenium catalyst complexed with a chiral diamine and a BINAP ligand. nih.gov This system is known for its high efficiency and enantioselectivity in the reduction of a wide range of ketones.

Biocatalytic reduction offers an environmentally friendly alternative. Enzymes such as ketoreductases, for instance from Agrobacterium radiobacter (ArQR), have been shown to efficiently reduce 3-quinuclidinone to (R)-3-quinuclidinol with excellent enantioselectivity and high space-time yields. nih.gov Another example is the use of a 3-quinuclidinone reductase from Rhodotorula rubra, which can convert 3-quinuclidinone to (R)-3-quinuclidinol with over 99.9% enantiomeric excess. researchgate.net

Table 3: Enantioselective Synthesis of (R)-(-)-3-Quinuclidinol

Method Catalyst/Enzyme Key Advantages
Noyori-type Asymmetric Reduction RuCl₂-BINAP/chiral diamine High yield and enantioselectivity
Biocatalytic Reduction Keto reductase (ArQR) High space-time yield, excellent enantioselectivity

Novel Synthetic Pathways for the (1R,3S-)Solifenacin Core Structure

With the chiral intermediates in hand, the final step in the synthesis of the solifenacin core is the formation of the carbamate linkage. Research in this area has focused on developing milder and more efficient coupling methods.

Carbamate Formation Strategies involving (R)-quinuclidinol

The formation of the carbamate bond in solifenacin typically involves the reaction of (R)-quinuclidinol with an activated derivative of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. One common strategy is the reaction with a carbamoyl chloride, which is pre-formed from the tetrahydroisoquinoline and a phosgene equivalent. However, the instability of the carbamoyl chloride can be a drawback.

An alternative and often preferred method is transesterification. In this approach, an alkyl carbamate of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, such as the ethyl carbamate, is reacted with (R)-quinuclidinol in the presence of a base. This method avoids the handling of highly reactive and unstable intermediates.

A more recent and efficient one-pot process involves the activation of (R)-quinuclidinol with bis(4-nitrophenyl)carbonate to form a mixed active carbonate. This intermediate then reacts smoothly with the enantiomerically pure (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline at ambient temperature without the need for a strong base, providing solifenacin in high yield and with retention of stereochemical integrity. researchgate.net

Zinc Triflate (Zn(OTf)₂)-Catalyzed Protocols for Enantiomerically Pure Synthesis

Zinc triflate (Zn(OTf)₂) is a versatile and effective Lewis acid catalyst in organic synthesis. wikipedia.org While specific protocols for the Zn(OTf)₂-catalyzed synthesis of solifenacin are not extensively detailed in the literature, its known reactivity suggests a potential role in facilitating the carbamate formation step. Lewis acids like Zn(OTf)₂ are known to catalyze the synthesis of carbamates from alcohols and carbamoyl chlorides or other activated carbonyl species. nih.govresearchgate.net

In the context of solifenacin synthesis, Zn(OTf)₂ could activate the carbonyl group of an N-substituted carbamoyl chloride or a mixed carbonate of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, making it more susceptible to nucleophilic attack by the hydroxyl group of (R)-quinuclidinol. This catalytic activation could potentially allow for milder reaction conditions, shorter reaction times, and improved yields, while preserving the stereochemical purity of the reactants. The use of a mild Lewis acid like zinc triflate could be particularly advantageous in preventing side reactions that may occur under strongly basic or high-temperature conditions. researchgate.netorganic-chemistry.org

Preparation Methods Utilizing Sodium Hydride

Sodium hydride (NaH) serves as a critical reagent in several synthetic routes to (1R,3S)-Solifenacin, primarily employed as a strong, non-nucleophilic base. Its principal role is the deprotonation of the hydroxyl group of (R)-quinuclidinol, forming the corresponding alkoxide. This in-situ generation of the highly nucleophilic quinuclidinoloxy anion facilitates its subsequent reaction with an activated derivative of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

A common approach involves the reaction of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with an activating agent, such as ethyl chloroformate or phosgene, to form a carbamoyl chloride or a related reactive intermediate. This activated intermediate is then coupled with the sodium salt of (R)-quinuclidinol. The use of sodium hydride is advantageous in this step due to its high reactivity and the irreversible nature of the deprotonation, which drives the reaction towards completion. The reaction is typically carried out in an inert aprotic solvent, such as toluene or a mixture of toluene and dimethylformamide (DMF), often at elevated temperatures to ensure a sufficient reaction rate.

One patented process describes the treatment of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with phosgene in toluene in the presence of triethylamine (B128534). The resulting crude (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride is then added to a mixture of (R)-3-quinuclidinol and sodium hydride in toluene at reflux. Following the reaction, the solifenacin base is isolated and can be converted to the hydrochloride salt.

Reagent/SolventRoleTypical Conditions
Sodium Hydride (NaH)Strong, non-nucleophilic baseDeprotonation of (R)-quinuclidinol
(R)-QuinuclidinolChiral building blockProvides the (R)-stereocenter
Activated (S)-1-phenyl-1,2,3,4-tetrahydroisoquinolineElectrophilic partnerReacts with the alkoxide
Toluene, DMFAprotic solventProvides an inert reaction medium
RefluxReaction TemperatureIncreases reaction rate

Synthesis and Control of Related Substances and Impurities

The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. In the synthesis of (1R,3S)-Solifenacin Hydrochloride, impurities can arise from starting materials, intermediates, or degradation of the active substance.

Oxidation-Mediated Synthesis of Impurities (e.g., Impurity K from Cerium(IV) Ammonium (B1175870) Nitrate)

Impurity K, a ketone derivative of solifenacin, is an oxidative degradation product that can form under certain conditions. A facile, one-step synthesis of Impurity K has been developed to serve as a reference standard for analytical purposes. This method utilizes cerium(IV) ammonium nitrate (CAN) as a potent oxidizing agent.

The synthesis involves the treatment of solifenacin with CAN in a solvent system of water and acetonitrile (B52724) at an elevated temperature (70–75 °C). The reaction proceeds through the oxidation of the benzylic carbon of the tetrahydroisoquinoline ring system. It is proposed that an intermediate alcohol is formed, which then undergoes further oxidation to the corresponding ketone, yielding Impurity K. This targeted synthesis allows for the preparation of Impurity K with a purity greater than 95.0% after purification by column chromatography, albeit in a modest yield of 18%. The availability of this impurity standard is crucial for the development and validation of analytical methods to monitor its presence in solifenacin drug substances and products. nih.gov

Reactant/ReagentSolvent SystemTemperatureProductPurityYield
SolifenacinWater/Acetonitrile70–75 °CImpurity K>95.0%18%

Strategies for Achieving Chemically and Chirally Pure (1R,3S-)Solifenacin Base and its Salts

One effective strategy involves the use of racemic or diastereomeric mixtures in the synthesis, followed by a resolution step. For instance, (1S)-ethoxycarbonyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline can be condensed with racemic 3-quinuclidinol to produce a diastereomeric mixture of solifenacin. This mixture can then be subjected to diastereomeric crystallization. The use of a resolving agent, such as succinic acid, allows for the selective crystallization of the desired (1S, 3'R)-solifenacin succinate (B1194679), leaving the undesired (1S, 3'S)-diastereomer in the mother liquor. This method has been shown to yield solifenacin succinate with high chemical and chiral purity.

Another approach focuses on the use of enantiomerically pure starting materials, such as (R)-quinuclidinol, to control the stereochemistry throughout the synthesis. However, even with this approach, minor amounts of diastereomers can be formed, necessitating purification.

The final purification of the solifenacin base or its salts is often achieved through crystallization. The formation of salts, such as the hydrochloride or succinate, can significantly enhance the crystallinity of the product, facilitating the removal of process-related impurities and undesired stereoisomers. The choice of solvent system for crystallization is critical and can be optimized to maximize the yield and purity of the final product. For example, the crystallization of solifenacin hydrochloride from a mixture of acetonitrile and diethyl ether has been reported.

High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful analytical tool used to determine the enantiomeric and diastereomeric purity of solifenacin. Methods using columns such as amylose tris(3,5-dimethylphenylcarbamate) coated on silica-gel have been developed to effectively separate and quantify the desired (S,R)-enantiomer from its (R,S)-enantiomer and the (S,S) and (R,R) diastereomers. nih.gov

StrategyDescriptionKey Reagents/Techniques
Diastereomeric ResolutionSeparation of a diastereomeric mixture of solifenacinSuccinic acid, Crystallization
Enantioselective SynthesisUse of enantiomerically pure starting materials(R)-Quinuclidinol
Salt Formation and CrystallizationPurification through the formation of crystalline saltsHydrochloric acid, Succinic acid, Acetonitrile/Diethyl ether
Chiral HPLCAnalytical method for purity determinationChiral stationary phase columns

Molecular Pharmacology and Receptor Interaction Mechanisms of 1r,3s Solifenacin

Muscarinic Receptor Subtype Affinity and Selectivity

(1R,3S-)Solifenacin is recognized as a competitive antagonist of muscarinic receptors. Its pharmacological profile is defined by its varying affinity for the five human muscarinic receptor subtypes (M1, M2, M3, M4, and M5), with a particular prominence for the M3 subtype.

The affinity of a compound for a receptor is quantified by its dissociation constant (Ki), determined through in vitro radioligand binding assays. A lower Ki value indicates a stronger binding affinity. Research has consistently shown that solifenacin (B1663824) has a high affinity for the M3 muscarinic receptor, which is crucial in mediating the contraction of the urinary bladder's detrusor muscle.

One study reported pKi values (the negative logarithm of the Ki value) of 7.6 for M1, 6.9 for M2, and 8.0 for M3 receptors. nih.gov Another investigation found Ki values of 26 nM for M1, 170 nM for M2, 12 nM for M3, 110 nM for M4, and 31 nM for M5 receptors. nih.gov This profile underscores solifenacin's higher affinity for the M3 subtype compared to others. nih.gov

Interactive Table: (1R,3S-)Solifenacin Dissociation Constants (Ki) at Human Muscarinic Receptors

Receptor SubtypeKi (nM) nih.govpKi nih.gov
M1 267.6
M2 1706.9
M3 128.0
M4 110-
M5 31-

(1R,3S-)Solifenacin acts as a competitive antagonist, meaning it binds reversibly to the same site on the muscarinic receptor as the endogenous neurotransmitter, acetylcholine (B1216132), without activating the receptor. This action blocks acetylcholine from binding and initiating a cellular response. nih.govnih.gov This is particularly significant at the M3 receptors located on the detrusor muscle of the bladder.

Functional studies confirm this competitive mechanism. In isolated rat urinary bladder preparations, solifenacin causes a parallel rightward shift in the concentration-response curves for the agonist carbachol (B1668302), without depressing the maximum response. nih.govnih.govcapes.gov.br This is a classic indicator of competitive antagonism. The pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, is a measure of antagonist potency. For solifenacin, the pA2 value against carbachol-induced contractions in isolated rat urinary bladder has been determined to be approximately 7.44. nih.gov

Cellular and Tissue-Level Pharmacological Investigations

The receptor-level activity of (1R,3S-)Solifenacin translates into specific effects at the cellular and tissue levels, which have been explored in various in vitro and in vivo models.

In laboratory settings, the functional impact of solifenacin's M3 receptor antagonism is clearly demonstrated in isolated smooth muscle tissues. Using strips of rat or guinea pig urinary bladder, researchers have shown that solifenacin effectively inhibits the contractions induced by the muscarinic agonist carbachol. nih.govnih.govresearchgate.net This inhibition is concentration-dependent, meaning that as the concentration of solifenacin increases, the contractile response to carbachol decreases. nih.govresearchgate.net This effect is a direct result of blocking the M3 receptors that mediate smooth muscle contraction. nih.govnih.gov

The contraction of smooth muscle is triggered by an increase in intracellular calcium ion (Ca2+) concentrations. Muscarinic M3 receptor activation leads to a signaling cascade that releases Ca2+ from intracellular stores. Studies on isolated rat bladder smooth muscle cells have shown that solifenacin inhibits the carbachol-induced rise in intracellular Ca2+ levels in a concentration-dependent manner. nih.govnih.gov

When comparing its effects on bladder smooth muscle cells to those on salivary gland cells (which also rely on M3 receptors for saliva production), solifenacin shows a degree of selectivity. One study found that the inhibitory effect of solifenacin on Ca2+ mobilization was 3.6-fold more potent in bladder smooth muscle cells (pKi = 8.12) than in salivary gland cells (pKi = 7.57). nih.gov Another study reported that while solifenacin inhibited Ca2+ mobilization in both cell types, it was less potent in gland cells (pKb=7.4) compared to detrusor cells (pKi=8.4). nih.gov

The concept of functional selectivity—a greater effect on the target organ (bladder) than on other tissues (like salivary glands)—is a key aspect of solifenacin's pharmacological profile. In anesthetized rats, solifenacin was found to inhibit carbachol-induced increases in urinary bladder pressure at lower doses than those needed to inhibit salivation. nih.govnih.gov

This research demonstrated a functional selectivity for the urinary bladder over the salivary gland that was 3.7 to 6.5-fold. nih.gov This in vivo selectivity suggests that solifenacin preferentially targets the bladder, which is a desirable characteristic for its application. nih.govnih.gov Further studies using muscarinic receptor knockout mice have also supported the observation that oral solifenacin may selectively bind to M3 receptors in the bladder compared to those in the submandibular gland in a living animal. nih.gov

Interaction with Non-Muscarinic Biological Targets (Preclinical Investigations)

A comprehensive review of the available scientific literature indicates a lack of specific preclinical studies detailing the binding affinity of (1R,3S-)Solifenacin Hydrochloride for sigma receptors and sodium channel site 2. General pharmacological profiling of solifenacin has suggested that it possesses no significant affinity for a variety of other receptors, enzymes, and ion channels outside of the muscarinic receptor family.

In the context of drug repositioning, computational studies have explored the potential of (1R,3S-)Solifenacin as an antifungal agent, specifically targeting proteins in Candida albicans. One such study focused on the interaction of solifenacin with the C. albicans Rrp9 protein, which is essential for ribosome biogenesis and has been identified as a potential antifungal drug target. nih.gov

Molecular docking simulations were performed to predict the binding affinity and interaction patterns between solifenacin and a 3D model of the C. albicans Rrp9 protein. The results of these in silico analyses indicated a favorable interaction, with solifenacin exhibiting a strong binding energy. nih.gov This suggests that solifenacin can fit into the binding pocket of the Rrp9 protein, potentially inhibiting its function. This interaction is of interest as the Rrp9 protein in C. albicans shows some structural similarity to the human muscarinic M1 receptor, which is a known target of solifenacin. nih.govnih.gov

These findings from molecular docking studies propose a potential new therapeutic application for solifenacin as an antifungal agent. However, it is important to note that these are preclinical, computational findings and would require further in vitro and in vivo validation to confirm the antifungal efficacy and the clinical relevance of this interaction.

Table 1: Molecular Docking Interaction of Solifenacin with Candida albicans Rrp9 Protein

CompoundTarget ProteinSoftware UsedPredicted Binding Energy (kcal/mol)Key Interacting ResiduesReference
(1R,3S-)SolifenacinCandida albicans Rrp9GOLDGoodNot specified nih.gov

Preclinical in Vitro Metabolism and Biotransformation Pathways of 1r,3s Solifenacin

In Vitro Cytochrome P450 Enzyme Involvement in (1R,3S-)Solifenacin Metabolism

In vitro investigations have established that the cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of solifenacin (B1663824). nih.gov While one enzyme is predominantly responsible, other alternate pathways also contribute to its biotransformation. fda.govhpra.iehpra.ie

The primary pathway for the elimination of solifenacin is mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. wikipedia.orgnih.govfda.govhpra.iehpra.iefda.govnih.gov In vitro drug metabolism studies have consistently shown that solifenacin is a substrate for CYP3A4. fda.govfda.gov This extensive metabolism by CYP3A4 is a key determinant of solifenacin's pharmacokinetic profile. nih.govopenaccessjournals.com The significance of this pathway is further highlighted by interaction studies, where potent inhibitors of CYP3A4, such as ketoconazole, have been shown to significantly increase the plasma concentrations of solifenacin. hpra.iehpra.ie While solifenacin is a substrate for CYP3A4, in vitro studies at therapeutic concentrations indicate that it does not significantly inhibit CYP3A4 derived from human liver microsomes. fda.govhpra.iehpra.iefda.govopenaccessjournals.compharmacyboardkenya.org

Interactive Data Table: Cytochrome P450 Involvement in Solifenacin Metabolism

EnzymeRole in Solifenacin MetabolismFinding from In Vitro Studies
CYP3A4 Primary metabolic pathwaySolifenacin is extensively metabolized by CYP3A4. wikipedia.orgfda.govnih.gov Potent inhibitors of CYP3A4 significantly alter solifenacin pharmacokinetics. fda.gov
CYP1A1 Alternate metabolic pathwayContributes to the 4R-hydroxylation of the tetrahydroisoquinoline ring. drugbank.comnih.gov Solifenacin does not significantly inhibit CYP1A1 at therapeutic concentrations. fda.govfda.govopenaccessjournals.compharmacyboardkenya.org
CYP2D6 Alternate metabolic pathwayContributes to the 4R-hydroxylation of the tetrahydroisoquinoline ring. drugbank.comnih.gov Solifenacin does not significantly inhibit CYP2D6 at therapeutic concentrations. fda.govfda.govopenaccessjournals.compharmacyboardkenya.org

Identification and Characterization of Metabolites from In Vitro Studies

Following oral administration, solifenacin is metabolized into several compounds. In vitro studies have successfully identified and characterized these metabolites, distinguishing between those with pharmacological activity and those that are inactive. hpra.iehpra.iefda.govnih.gov

Three primary pharmacologically inactive metabolites have been identified in human plasma from in vitro studies: the N-glucuronide, the N-oxide, and the 4R-hydroxy-N-oxide of solifenacin. wikipedia.orgfda.govhpra.iehpra.iefda.govopenaccessjournals.comnih.gov Direct glucuronidation of solifenacin can also occur. drugbank.comnih.gov The N-oxide metabolite accounts for approximately 18% of elimination, while the 4R-hydroxy-N-oxide metabolite accounts for 9%. drugbank.comnih.gov

The primary metabolic routes for solifenacin identified through in vitro research are N-oxidation of the quinuclidin ring and 4R-hydroxylation of the tetrahydroisoquinoline ring. fda.govfda.govpharmacyboardkenya.orgnih.gov The N-oxidation at the quinuclidin ring is carried out by cytochrome P450 enzymes. drugbank.comnih.gov The 4R-hydroxylation of the tetrahydroisoquinoline ring is mediated by CYP3A4, with contributions from CYP1A1 and CYP2D6. drugbank.comnih.gov A subsequent N-oxidation of the 4R-hydroxy metabolite, also formed by CYP3A4, leads to the 4R-hydroxy N-oxide metabolite. drugbank.comnih.gov

Interactive Data Table: Metabolites of (1R,3S-)Solifenacin from In Vitro Studies

MetabolitePharmacological ActivityMetabolic Pathway
4R-hydroxy solifenacin Active4R-hydroxylation of the tetrahydroisoquinoline ring by CYP3A4, CYP1A1, and CYP2D6. fda.govdrugbank.comnih.gov
N-glucuronide InactiveDirect glucuronidation. fda.govdrugbank.comnih.gov
N-oxide InactiveN-oxidation of the quinuclidin ring by cytochrome P450. fda.govfda.govdrugbank.comnih.gov
4R-hydroxy-N-oxide InactiveFormed by CYP3A4. fda.govdrugbank.comnih.gov

In Vitro Enzyme Inhibition and Induction Potential

The potential of (1R,3S-)Solifenacin and its metabolites to inhibit or induce the activity of crucial drug-metabolizing enzymes has been investigated in various in vitro systems, primarily using human liver microsomes. These studies are essential for predicting potential drug-drug interactions when co-administered with other therapeutic agents.

Assessment of CYP Enzyme Inhibition by (1R,3S-)Solifenacin and its Metabolites in Human Liver Microsomes

In vitro studies utilizing human liver microsomes have demonstrated that (1R,3S-)Solifenacin generally possesses a low inhibitory potential on the major cytochrome P450 (CYP) isoenzymes. Specifically, research indicates that solifenacin does not significantly inhibit the activity of CYP1A1/2, CYP2C9, CYP2D6, and CYP3A4. nih.gov

However, some inhibitory effect has been observed for CYP2C19. The reported IC₅₀ values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, provide a quantitative measure of this potential. For solifenacin, the IC₅₀ values for the inhibition of various CYP isoenzymes were determined as follows: >250 µM for CYP1A2, 214 ± 33 µM for CYP2C9, 31 ± 1 µM for CYP2C19, 74 ± 1 µM for CYP2D6, and 110 ± 13 µM for CYP3A4. pa2online.org The metabolites of solifenacin, including 4R-hydroxysolifenacin (M3), solifenacin-N-oxide (M2), and solifenacin-N-glucuronide (M5), were found to be even less potent inhibitors of these enzymes. pa2online.org

Although there is evidence of weak inhibition, particularly for CYP2C19, clinically significant drug-drug interactions arising from CYP enzyme inhibition by solifenacin or its metabolites are considered unlikely at therapeutic concentrations. nih.govpa2online.org

Table 1: In Vitro Inhibition of Human CYP Isoenzymes by (1R,3S-)Solifenacin

CYP IsoenzymeIC₅₀ (µM)Inhibitory Potential
CYP1A2>250Very Low
CYP2C9214 ± 33Very Low
CYP2C1931 ± 1Weak
CYP2D674 ± 1Low
CYP3A4110 ± 13Low

Data sourced from in vitro studies with human liver microsomes. pa2online.org

Weak Inhibitory Potential for CYP2C19 and P-glycoprotein in In Vitro Systems

As highlighted in the preceding section, (1R,3S-)Solifenacin demonstrates a weak inhibitory potential for CYP2C19 in in vitro systems. nih.govpa2online.org In addition to CYP enzymes, the potential for solifenacin to interact with the efflux transporter P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), has been evaluated.

In vitro studies using LLC-PK1 cells transfected with human MDR1 have shown that solifenacin is not a substrate for P-gp. pa2online.org However, it can inhibit the transport of P-gp substrates, such as digoxin (B3395198). pa2online.org Solifenacin was found to concentration-dependently reduce the flux ratio of digoxin in MDR1-expressing cells, with an estimated IC₅₀ of 5.1 µM. pa2online.org Despite this in vitro finding, the concentrations at which this inhibition occurs are significantly higher than the therapeutic plasma concentrations of solifenacin, suggesting that clinically relevant interactions involving P-gp inhibition are unlikely. nih.govpa2online.org

Metabolic Stability Studies in Microsomal Systems

The metabolic stability of a compound provides an indication of its susceptibility to metabolism by liver enzymes, which in turn influences its in vivo half-life and clearance. springernature.comnuvisan.com In vitro metabolic stability assays, typically conducted using liver microsomes, are a standard component of preclinical drug development. springernature.comsigmaaldrich.cn

For (1R,3S-)Solifenacin, in vitro metabolism studies with human liver microsomes have been conducted to characterize its metabolic fate. These studies have shown that the formation of its primary metabolites, solifenacin-N-oxide (M2) and 4R-hydroxysolifenacin (M3), occurs with Michaelis-Menten kinetics. The Kₘ values, representing the substrate concentration at half-maximal velocity, were reported to be between 64-93 µM for the formation of M2 and 43-56 µM for the formation of M3. pa2online.org The corresponding Vₘₐₓ values, representing the maximum rate of reaction, were 393-440 pmol/min/mg protein for M2 and 55-62 pmol/min/mg protein for M3. pa2online.org

Table 2: In Vitro Metabolic Parameters of (1R,3S-)Solifenacin in Human Liver Microsomes

MetaboliteKₘ (µM)Vₘₐₓ (pmol/min/mg protein)
Solifenacin-N-oxide (M2)64-93393-440
4R-hydroxysolifenacin (M3)43-5655-62

Data represents the formation of metabolites from solifenacin in human liver microsomes. pa2online.org

Advanced Analytical Methodologies for Purity, Stability, and Quantification of 1r,3s Solifenacin Hydrochloride

High-Performance Liquid Chromatography (HPLC) Methods Development

HPLC is a cornerstone technique for the analysis of (1R,3S-)Solifenacin Hydrochloride due to its high resolution and sensitivity, which allows for the effective separation of the active pharmaceutical ingredient (API) from its impurities and degradation products.

A key aspect of pharmaceutical analysis is the development of stability-indicating methods, which can resolve the main drug component from any potential degradation products that may form under various stress conditions. For (1R,3S-)Solifenacin, which is often available as solifenacin (B1663824) succinate (B1194679), several stability-indicating reversed-phase HPLC (RP-HPLC) methods have been established. researchgate.netakjournals.comresearchgate.net These methods are crucial for assessing the drug's shelf-life and ensuring its safety and efficacy.

Forced degradation studies are integral to the development of these methods. (1R,3S-)Solifenacin has been subjected to a range of stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to generate potential degradation products. researchgate.netakjournals.com Research has shown that solifenacin is susceptible to degradation under acidic, basic, and oxidative conditions, while it remains relatively stable under dry heat, wet heat, and photolytic stress. akjournals.com The developed HPLC methods have demonstrated the capability to separate the intact drug from these degradation products, thus proving their stability-indicating nature. akjournals.comresearchgate.net For instance, one study identified three degradation products that were successfully resolved from the parent drug. researchgate.net

The following table summarizes the findings of forced degradation studies on solifenacin succinate from a notable study.

Stress ConditionDegradation Products Observed% Recovery of Solifenacin
Acid DegradationDegradation products observedData not available
Base DegradationDegradation products observedData not available
Oxidative DegradationDegradation products observedData not available
Dry HeatStableData not available
Wet HeatStableData not available
Photolytic DegradationStableData not available

Data derived from a study on the development and validation of a stability-indicating HPLC method for solifenacin succinate. akjournals.com

The mobile phase composition is a critical parameter in HPLC that significantly influences the retention and separation of analytes. For the analysis of this compound, various mobile phase compositions have been investigated to achieve optimal separation.

A common approach involves the use of a buffer to control the pH and an organic modifier. For example, a mobile phase consisting of 10 mM ammonium (B1175870) formate (B1220265) buffer (pH adjusted to 3 with formic acid), acetonitrile (B52724), and methanol (B129727) in a ratio of 52.5:37.5:10 (v/v/v) has been successfully used. akjournals.comepa.gov Another method utilized a mobile phase of 10 mM potassium dihydrogen phosphate (B84403) buffer with 0.1% v/v triethylamine (B128534) in Milli-Q water (pH 3) and acetonitrile. researchgate.net The pH of the mobile phase is particularly important as it affects the ionization state of the analyte and, consequently, its retention on the column.

Both isocratic and gradient elution techniques are employed. semanticscholar.org Isocratic elution, where the mobile phase composition remains constant throughout the run, is suitable for simpler separations. However, for complex mixtures containing the API and multiple degradation products, gradient elution is often preferred. researchgate.netmastelf.com A gradient program involves changing the proportion of the organic solvent in the mobile phase over time, which allows for the effective elution of compounds with a wide range of polarities. For instance, a gradient program starting with a lower percentage of the organic solvent and gradually increasing it can provide better resolution of all components in the sample. researchgate.net

The choice of the stationary phase, or the column, is fundamental to achieving the desired separation in HPLC. For the analysis of this compound, reversed-phase columns are predominantly used. The most common stationary phases are octadecylsilane (B103800) (C18) and octylsilane (B1236092) (C8) bonded to silica (B1680970) particles. fishersci.delcms.cz

C18 columns are highly hydrophobic and offer strong retention for non-polar compounds. They are a popular starting point for method development due to their versatility. lcms.cz C8 columns are less retentive than C18 columns and are often used for moderately polar compounds. fishersci.de The selection between a C8 and a C18 column depends on the specific separation requirements. For instance, a study successfully used an Oyster BDS C8 column (250 mm × 4.6 mm i.d., 5 μm particle size) for the separation of solifenacin and its degradation products. akjournals.comepa.gov Another method employed an Inertsil ODS 3V C18 column (150 mm × 4.6 mm, 5 μm). researchgate.net The choice of the stationary phase can significantly impact the selectivity and resolution of the separation. lcms.cz

The following table provides examples of stationary phases used in the HPLC analysis of solifenacin.

Stationary PhaseColumn DimensionsReference
Oyster BDS C8250 mm × 4.6 mm i.d., 5 μm akjournals.comepa.gov
Inertsil ODS 3V C18150 mm × 4.6 mm, 5 μm researchgate.net
Capcell Pak C18, MG150 × 4.6 mm researchgate.net
Hypersil C8250mm × 4.6 mm i.d., 5 μm researchgate.net

Detection Wavelength Optimization (e.g., UV Detection at 210 nm, 220 nm, 225 nm)

UV detection is a common and robust detection method used in HPLC analysis of this compound. The selection of an appropriate detection wavelength is crucial for achieving high sensitivity and specificity. The optimal wavelength is typically the wavelength of maximum absorbance (λmax) of the analyte.

For solifenacin, several wavelengths have been reported in the literature, indicating that the choice can be method-dependent. A wavelength of 210 nm was used in a stability-indicating HPLC method to monitor the eluate. akjournals.comepa.gov Other studies have utilized 220 nm for the simultaneous determination of solifenacin and its metabolites or in combination with other drugs. researchgate.netresearchgate.net A wavelength of 225 nm has also been employed for the quantification of solifenacin and its impurities. researchgate.net The selection of the detection wavelength is a critical step in method optimization to ensure the best possible signal-to-noise ratio for the analyte of interest.

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry offers a simpler and more cost-effective alternative to HPLC for the quantitative analysis of this compound in bulk drug and pharmaceutical formulations, particularly for routine quality control purposes.

UV spectrophotometric methods for the quantification of solifenacin are based on the principle of Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. These methods involve dissolving the sample in a suitable solvent and measuring its absorbance at a predetermined wavelength of maximum absorption.

Several simple and accurate UV spectrophotometric methods have been developed for the estimation of solifenacin succinate. These methods have been validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and sensitivity. ukaazpublications.com For instance, one method utilized water as a solvent and measured the absorbance at 294 nm. ukaazpublications.com Another method reported a maximum absorbance at 225 nm in 0.1N H2SO4 solution. ijnrd.org A second-derivative UV spectrophotometric method has also been developed, which can enhance the resolution of the spectrum and reduce interference from excipients. ijbpas.com These methods have been shown to be linear over a specific concentration range and are suitable for the routine analysis of solifenacin in tablets. ukaazpublications.comijnrd.org

The following table presents data from a developed UV spectrophotometric method for solifenacin succinate.

ParameterFindingReference
SolventWater ukaazpublications.com
Absorption Maxima (λmax)294 nm ukaazpublications.com
Linearity Range100-500 µg/ml ukaazpublications.com
Correlation Coefficient (r²)0.999 ukaazpublications.com
Limit of Detection (LOD)6.4 µg/ml ukaazpublications.com
Limit of Quantification (LOQ)19.4 µg/ml ukaazpublications.com

Zero-Order Derivative Spectroscopic Methods

Zero-order derivative spectrophotometry offers a straightforward and cost-effective approach for the quantification of this compound. These methods are based on the direct measurement of light absorbance at a specific wavelength.

A simple, precise, and accurate zero-order derivative spectroscopic method has been developed for the estimation of Solifenacin in bulk and pharmaceutical dosage forms. ijnrd.org The drug exhibits maximum absorption (λ-max) at 225 nm in a 0.1N H2SO4 solution. ijnrd.org This method adheres to Beer's law within a concentration range of 2-10 µg/mL, demonstrating good linearity with a regression coefficient of 0.9999. ijnrd.org The limit of detection (LOD) and limit of quantitation (LOQ) for this method were found to be 0.0607 µg/mL and 0.203 µg/mL, respectively. ijnrd.org Another study reported a zero-order UV spectrophotometric method using 0.1 N HCl as the solvent, with a detection wavelength of 210 nm. wjpmr.com This method showed linearity in the range of 5-15 µg/mL. wjpmr.com

Further research has explored various parametric variations for zero-order spectrophotometric determination, including the use of methanol and phosphate buffer at pH 2.0. researchgate.netejournal.by These studies have consistently demonstrated excellent linearity over concentration ranges such as 1.0–80.0 μg/mL. researchgate.netejournal.by The reported LOD and LOQ values for these methods range from 0.03–0.16 μg/mL and 0.09–0.48 μg/mL, respectively, highlighting the sensitivity of the technique. researchgate.netejournal.by

Table 1: Performance Characteristics of Zero-Order Derivative Spectroscopic Methods for this compound

Parameter Method 1 ijnrd.org Method 2 wjpmr.com Method 3 researchgate.netejournal.by
Solvent 0.1N H2SO4 0.1 N HCl 0.1 N HCl, Methanol, Phosphate buffer pH 2.0
λ-max (nm) 225 210 Not Specified
Linearity Range (µg/mL) 2-10 5-15 1.0–80.0
Regression Coefficient (R²) 0.9999 Not Specified Not Specified
LOD (µg/mL) 0.0607 1.106 0.03–0.16
LOQ (µg/mL) 0.203 3.35 0.09–0.48

Mass Spectrometry (MS) Applications in (1R,3S-)Solifenacin Analysis

Mass spectrometry, particularly when coupled with liquid chromatography, provides a powerful tool for the structural elucidation of impurities and the sensitive quantification of this compound in complex matrices.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is instrumental in identifying and quantifying impurities in Solifenacin. This technique allows for the separation of the active pharmaceutical ingredient (API) from its related substances, followed by their mass analysis for structural confirmation.

A notable application of HPLC-MS is the identification and differentiation of Impurity K, an oxidation product of Solifenacin, from Impurity I, which possesses the same molecular weight. nih.gov A specific HPLC-MS method was developed for this purpose, highlighting the technique's capability to resolve and identify structurally similar compounds. nih.gov In this method, an Agilent 1200 Series HPLC system coupled with an esquire 6000 ESI ion Trap LC/MS was used, operating in the positive ESI(+) ion mode. nih.gov

Furthermore, LC-MS has been employed to identify degradation products formed under stress conditions. For instance, in one study, a degradation product formed during oxidative stress was identified as impurity-C using LC-MS. researchgate.net Another study detailed the development of a stability-indicating RP-HPLC method where a photodiode array (PDA) detector was used, and the method was suitable for HPLC-MS to detect and identify impurities. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and specificity.

A validated LC-MS/MS bioassay method has been established for the quantification of Solifenacin in human plasma. bioline.org.br This method involves a liquid-liquid extraction (LLE) of Solifenacin from plasma using tert-butyl methyl ether, with Solifenacin-d5 serving as the internal standard. bioline.org.br The analysis is performed on a C18 column with a mobile phase of acetonitrile and water (80:20, v/v). bioline.org.br The turbo-ion spray ionization is used in the positive ion mode, monitoring the mass to charge ratio (m/z) transitions of 363.4 for Solifenacin and 368.4 for the internal standard. bioline.org.brresearchgate.net The calibration curves for this method are linear over a range of 0.5–60.0 ng/mL. bioline.org.brresearchgate.net

Another LC-MS/MS method for quantifying Solifenacin in rat plasma utilized a Gemini-NX C18 column and a mobile phase of 5 mM ammonium formate (pH 3.0) and methanol (20:80 v/v). researchgate.net Quantification was achieved through selected reaction monitoring in the positive-ion mode at m/z 363→193 for Solifenacin and 368→198 for the internal standard, solifenacin-D5. researchgate.net The lower limit of quantitation (LLOQ) was 0.47 ng/ml using 0.25 ml of plasma, with linearity demonstrated up to 42 ng/ml. researchgate.net

Table 2: Key Parameters of LC-MS/MS Methods for Bioanalytical Measurement of this compound

Parameter Method 1 (Human Plasma) bioline.org.brresearchgate.net Method 2 (Rat Plasma) researchgate.net Method 3 (Human Plasma) researchgate.net
Biological Matrix Human Plasma Rat Plasma Human Plasma
Extraction Technique Liquid-Liquid Extraction Liquid-Liquid Extraction Protein Precipitation
Internal Standard Solifenacin-d5 Solifenacin-d5 Solifenacin-d5
LC Column C18 Gemini-NX C18 Pentafluorophenylpropylsilica
Ionization Mode Positive Ion Turbo-Ion Spray Positive Ion ESI Positive Ion ESI
m/z Transition (Analyte) 363.4 → [Not Specified] Not Specified 363 → 193
m/z Transition (IS) 368.4 → [Not Specified] Not Specified 368 → 198
Linearity Range 0.5 – 60.0 ng/mL Not Specified 0.47 - 42 ng/mL
LLOQ 0.5 ng/mL Not Specified 0.47 ng/mL

Validation of Analytical Methods According to ICH Guidelines

The validation of analytical procedures is a critical requirement to ensure that they are suitable for their intended purpose. The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines for analytical method validation.

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. ich.org

For this compound, specificity is demonstrated by subjecting the drug to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. scirp.orgresearchgate.net The analytical method must be able to separate the main drug peak from any degradation products and placebo peaks. researchgate.netpharmacophorejournal.com The use of a photodiode array (PDA) detector helps in confirming peak purity. scirp.orgresearchgate.net In cases where impurity standards are not available, specificity can be shown by comparing the results with a second well-characterized procedure. ich.org For instance, one method demonstrated specificity by spiking the sample solution with all known impurities and showing no interference at the retention time of Solifenacin. pharmacophorejournal.com The method was also able to separate all degradation products generated during forced degradation studies. researchgate.net

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For this compound, linearity is typically assessed by preparing solutions at multiple concentration levels. For impurity analysis, this can range from the Limit of Quantitation (LOQ) to 200% of the specification level. scirp.org Assay methods are often tested from 50% to 200% of the assay concentration. scirp.org A correlation coefficient (R²) greater than 0.999 is generally considered acceptable. scirp.org Linearity has been demonstrated for various methods in ranges such as 2–100 μg mL−1 and 20-200 μg/mL. akjournals.comresearchgate.net

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often evaluated by the recovery of spiked samples. For assay methods, accuracy is typically assessed at a minimum of three concentration levels, with recovery percentages expected to be within a range of 98% to 102%. researchgate.net For impurity determination, accuracy is evaluated by spiking the drug substance with known amounts of impurities, with recoveries for impurities generally expected to be within 90.0% to 110.0%. pharmacophorejournal.com

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability (intraday precision) and intermediate precision (interday precision). For this compound methods, intraday and interday precision are determined by analyzing samples at different concentrations on the same day and on different days, respectively. akjournals.com The %RSD values for precision studies are expected to be low, typically less than 2%. ijnrd.org For example, one study reported %RSD values for method precision and system precision as 0.34% and 0.25%, respectively. researchgate.net Another study showed intraday and interday precision with %RSD values of 0.58% and 0.77%, respectively. wjpmr.com

Table 3: Summary of Validation Parameters from a Representative HPLC Method for this compound

Validation Parameter Specification Reported Value
Linearity Range (Assay) e.g., 50% to 200% of assay concentration scirp.org 2–100 μg mL−1 akjournals.com
Correlation Coefficient (R²) > 0.999 scirp.org 0.9999 akjournals.com
Accuracy (Recovery %) 98.0% - 102.0% researchgate.net 99.174% - 101.012% researchgate.net
Intraday Precision (%RSD) < 2% ijnrd.org < 0.659% akjournals.com
Interday Precision (%RSD) < 2% ijnrd.org < 0.659% akjournals.com
LOD - 0.07 μg mL−1 akjournals.com
LOQ - 0.21 μg mL−1 akjournals.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters in the validation of analytical methods, indicating the sensitivity of the method. The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

Several studies have reported the LOD and LOQ for solifenacin and its related compounds using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and derivative spectrophotometry. These values are typically determined by the signal-to-noise ratio method, where a ratio of 3:1 is generally used for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve. researchgate.net

For instance, a stability-indicating HPLC method determined the LOD and LOQ for solifenacin succinate to be 0.07 µg/mL and 0.21 µg/mL, respectively. akjournals.comakjournals.com Another RP-HPLC method reported an LOD of 0.025 µg/ml and an LOQ of 0.085 µg/ml for solifenacin succinate. ajpaonline.com In the context of its impurities, the LOQ was found to range from 0.135 to 0.221 µg/mL. researchgate.netscirp.orgscirp.org Furthermore, derivative spectrophotometric methods have also been developed, with LODs ranging from 0.03–0.16 μg/mL and LOQs from 0.09–0.48 μg/mL. ejournal.by The low values of LOQ across different methods indicate their adequate sensitivity for the determination of solifenacin. akjournals.comakjournals.com

Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) of Solifenacin

Analytical MethodAnalyteLOD (µg/mL)LOQ (µg/mL)Reference
HPLCSolifenacin Succinate0.070.21 akjournals.comakjournals.com
RP-HPLCSolifenacin Succinate0.0250.085 ajpaonline.com
Derivative SpectrophotometrySolifenacin Succinate0.03–0.160.09–0.48 ejournal.by
HPLCSolifenacin Succinate Impurities-0.135 - 0.221 researchgate.netscirp.orgscirp.org

Solution Stability and Robustness Studies

Solution Stability:

Solution stability studies are essential to ensure that the concentration of the analyte in solution remains unchanged during the course of the analysis. This is critical for the accuracy and reliability of the analytical results. For solifenacin, the stability of standard and sample solutions is typically evaluated at room temperature for a specified period.

In one study, the stability of a solifenacin solution was assessed by storing it at room temperature and measuring the amounts of impurities at 12-hour intervals over a 24-hour period. researchgate.net The results indicated that the solutions were stable under these conditions.

Robustness Studies:

Robustness of an analytical method is its ability to remain unaffected by small, deliberate variations in method parameters. This provides an indication of the method's reliability during normal usage. For HPLC methods, common parameters that are intentionally varied include the flow rate, column temperature, and pH of the mobile phase. scirp.org

Several robustness studies have been conducted for analytical methods developed for solifenacin. In one such study, the flow rate was varied by ±0.2 mL/min from the standard 0.9 mL/min, and the column temperature was adjusted to 25°C and 35°C from the original 30°C. The pH of the mobile phase buffer was also altered by ±0.1 units. scirp.org Another study evaluated robustness by changing the flow rate by ±0.2 ml/min, the mobile phase composition by ±5%, and the detection wavelength by ±2 nm. ajpaonline.com The results from these studies generally show that the analytical methods for solifenacin are robust, with the system suitability parameters remaining within acceptable limits despite these small variations.

Table 2: Parameters for Robustness Testing of Solifenacin Analytical Methods

ParameterVariationReference
Flow Rate± 0.2 mL/min ajpaonline.comscirp.org
Column Temperature± 5°C scirp.org
Mobile Phase pH± 0.1 units scirp.org
Mobile Phase Composition± 5% ajpaonline.com
Detection Wavelength± 2 nm ajpaonline.com

Solid State Properties and Advanced Pharmaceutical Formulation Science of 1r,3s Solifenacin Hydrochloride

Polymorphism and Crystallization Engineering

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development. wjpls.orgresearchgate.net Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, dissolution rate, stability, and manufacturability, which can significantly impact the final drug product's performance and quality. wjpls.orgamericanpharmaceuticalreview.com For (1R,3S-)Solifenacin, a compound used for treating overactive bladder, understanding and controlling its polymorphic forms is crucial for ensuring consistent product quality and therapeutic efficacy.

Identification and Characterization of Crystalline and Amorphous Forms

(1R,3S-)Solifenacin, typically used as its succinate (B1194679) salt, can exist in both crystalline and amorphous forms. google.comepo.org Crystalline forms are characterized by a highly ordered three-dimensional arrangement of molecules in a crystal lattice, while amorphous forms lack this long-range order. wjpls.org The amorphous form of a drug is often more soluble than its crystalline counterparts due to its higher thermodynamic energy state, which can be advantageous for bioavailability. wjpls.orgnih.gov However, amorphous forms are also thermodynamically unstable and can be prone to recrystallization, potentially altering the drug's performance over time. nih.gov

The amorphous form of solifenacin (B1663824) succinate has been identified and can be prepared, though it may contain small amounts of crystalline forms. google.com It's noted that the amorphous form of solifenacin is less stable than the crystalline form, particularly under conditions of high temperature and humidity. researchgate.netmdpi.com

Several crystalline forms of solifenacin succinate have also been identified and characterized. These different polymorphs are distinguishable by their unique crystal structures. The discovery of new polymorphic forms provides an opportunity to improve the manufacturing process and the characteristics of the final drug product. google.com

X-ray Powder Diffraction (PXRD) Characterization of Polymorphs

X-ray Powder Diffraction (PXRD) is a primary analytical technique for identifying and characterizing different polymorphic forms of a pharmaceutical solid. americanpharmaceuticalreview.comexcelsusss.com Each crystalline polymorph produces a unique diffraction pattern, which serves as a "fingerprint" for that specific form. americanpharmaceuticalreview.com

Various crystalline forms of solifenacin succinate have been characterized by their distinct PXRD patterns. For instance, one crystalline form is identified by characteristic peaks at approximately 3.9, 11.2, 14.3, and 18.8 degrees 2θ. google.comgoogle.com Another distinct crystalline form exhibits peaks at about 4.3, 14.7, and 16.2 degrees 2θ. google.com A novel crystal form of solifenacin succinate shows characteristic peaks at 3.5, 7.1, 10.8, 18.3, 21.5, 22.1, 24.9, and 35.5 degrees 2θ in its PXRD spectrum. google.com

The table below summarizes the characteristic PXRD peaks for different reported polymorphs of solifenacin succinate.

Table 1: Characteristic PXRD Peaks of Solifenacin Succinate Polymorphs

PolymorphCharacteristic PXRD Peaks (°2θ ± 0.2°)
Form I3.9, 11.2, 14.3, 18.8 google.comgoogle.com
Form II4.3, 14.7, 16.2 google.com
Novel Form3.5, 7.1, 10.8, 18.3, 21.5, 22.1, 24.9, 35.5 google.com

This table is for illustrative purposes and represents data from multiple sources.

Process-Induced Solid-State Polymorphic Transitions during Manufacturing (e.g., Wet Granulation vs. Direct Compression)

Pharmaceutical manufacturing processes can induce polymorphic transitions, altering the solid-state form of the API in the final dosage form. researchgate.net Wet granulation, a common manufacturing technique, has been shown to generate an amorphous form of solifenacin succinate. epo.orgmdpi.com This amorphous form is more susceptible to degradation, particularly oxidation, especially under stress conditions. epo.orgmdpi.com The formation of the amorphous state occurs when the succinate salt of solifenacin partially dissolves in the granulation solvent and then converts to the thermodynamically unstable amorphous form during the drying process. researchgate.net

In contrast, direct compression is a simpler manufacturing process that involves blending the API with excipients and compressing the mixture into tablets. epo.orgijpsonline.com This method avoids the use of solvents and the drying step, thereby reducing the likelihood of amorphization and subsequent chemical degradation. mdpi.comresearchgate.net Studies have shown that tablets manufactured via direct compression exhibit improved chemical stability compared to those made by wet granulation. mdpi.comresearchgate.net The direct compression technique can be a viable alternative for producing stable solifenacin-loaded tablets by minimizing the conversion to the less stable amorphous form. researchgate.netmdpi.com

Crystallization Methods for Polymorphic Control and Enhanced Purity

Controlling the crystallization process is essential for obtaining the desired polymorph and ensuring high purity of the API. univ-mrs.fr The choice of solvent, temperature, and cooling rate can significantly influence which polymorphic form crystallizes from a solution. whiterose.ac.uk

For solifenacin succinate, specific crystallization methods have been developed to produce different polymorphs. For example, one crystalline form can be obtained by combining solifenacin and succinic acid in a solvent such as acetonitrile (B52724) or diethyl ether. google.com Another method to obtain a specific crystalline form involves dissolving solifenacin succinate in acetone (B3395972) with heating, adding ethyl acetate, and then cooling to induce crystallization. google.com A different approach involves dissolving solifenacin in isopropanol (B130326) at a certain temperature, adding succinic acid, and then cooling to crystallize the desired form. google.com

The selection of the crystallization solvent is critical. For instance, recrystallization from solvents like acetone, ethyl acetate, and acetonitrile under high supersaturation can yield a metastable polymorph. whiterose.ac.uk The kinetics of nucleation and crystal growth are influenced by the solvent, which can affect the final polymorphic form obtained. univ-mrs.frwhiterose.ac.uk

Novel Drug Delivery Systems and Formulation Strategies (Preclinical/Conceptual)

Fast Dissolving Drug Delivery Systems (FDDDs)

Fast Dissolving Drug Delivery Systems (FDDDs) are an innovative approach to oral drug delivery, designed to disintegrate or dissolve rapidly in the mouth without the need for water. ijpsonline.compharmacophorejournal.com These systems, which include fast dissolving tablets (FDTs) and fast dissolving oral films (FDOFs), offer several advantages, such as improved patient compliance, particularly for pediatric and geriatric patients, and a rapid onset of action. pharmacophorejournal.comijprajournal.com

FDTs are formulated to dissolve or disintegrate in the oral cavity within a minute, allowing the active ingredient to be absorbed through the oral mucosa and gastrointestinal tract. pharmacophorejournal.com FDOFs are an advanced solid dosage form that offers greater flexibility and comfort, dissolving quickly upon contact with saliva. pharmacophorejournal.comijprajournal.com This rapid dissolution can lead to quick absorption and enhanced bioavailability due to the high permeability and blood flow of the oral mucosa. ijprajournal.com

The development of FDDDs for solifenacin could offer a convenient and efficient alternative to conventional tablets. The formulation of such systems would require careful selection of excipients to ensure rapid disintegration and dissolution while maintaining the stability of the drug.

Formulation of Fast Dissolving Films by Solvent Casting Method

Fast dissolving films (FDFs) or oral thin films (OTFs) represent another innovative approach for rapid drug delivery. researchgate.net These films, when placed on the tongue, hydrate (B1144303) instantly in saliva and dissolve to release the drug for oral mucosal absorption, which can lead to faster onset of action and improved bioavailability by avoiding first-pass metabolism. researchgate.netnih.gov

The solvent casting method is commonly employed for preparing solifenacin FDFs. sphinxsai.com This technique involves creating a solution of a film-forming polymer, the active pharmaceutical ingredient (API), and other excipients, casting the solution, and allowing the solvent to evaporate, leaving a thin film. researchgate.netsphinxsai.com

Key components in the formulation of solifenacin FDFs include:

Film-forming polymers: Hydroxypropyl methylcellulose (B11928114) (HPMC), particularly grades like HPMC E5, is a common choice. sphinxsai.com

Plasticizers: These are added to ensure the film has adequate flexibility. Propylene glycol is a frequently used plasticizer. sphinxsai.com

Solvents: A combination of solvents like dichloromethane (B109758) and methanol (B129727) may be used to dissolve the polymer and other ingredients. sphinxsai.com

In a comparative study, an optimized FDF formulation demonstrated a drug release of 97.5% in 15 minutes, which was slightly higher than the optimized FDT. sphinxsai.com The evaluation of FDFs includes tests for thickness, folding endurance, drug content uniformity, and disintegration time. sphinxsai.com

Sublingual tablets are formulated to disintegrate rapidly under the tongue, allowing the drug to be absorbed directly into the bloodstream through the dense network of capillaries in the sublingual mucosa. This route bypasses the gastrointestinal tract and first-pass metabolism in the liver, offering a rapid onset of action.

For solifenacin, sublingual tablets have been developed using the direct compression method. ijbpas.comresearchgate.net These formulations incorporate superdisintegrants to ensure quick disintegration. A study compared the effectiveness of crospovidone, croscarmellose sodium, and sodium starch glycolate, concluding that crospovidone led to the fastest drug release. researchgate.net The tablets, with a total weight of 100 mg, are designed to disintegrate in seconds. researchgate.net

Evaluation of these tablets includes standard parameters such as hardness, weight variation, and thickness, along with specific tests like wetting time and disintegration time in simulated saliva (pH 6.8). ijbpas.com One optimized formulation showed a disintegration time of 23 seconds and a wetting time of 35 seconds. ijbpas.com Stability studies conducted at accelerated conditions (40°C ± 2°C and 75% RH ± 5%) for one month showed no significant changes in the tablet's physical or chemical properties. ijbpas.com

Multiparticulate Pharmaceutical Compositions for Controlled Drug Release

Multiparticulate systems, such as beads, pellets, or microspheres, offer advantages for controlled drug release. These systems involve coating small drug-containing cores with polymers to modulate the rate of drug dissolution. This approach can help in achieving a sustained therapeutic effect, reducing dosing frequency, and improving patient compliance.

A patent for a multiparticulate composition describes a formulation combining immediate-release solifenacin succinate with modified-release tamsulosin (B1681236) hydrochloride. google.com In this design, the tamsulosin core is formulated for modified release, and an outer layer containing solifenacin provides immediate release. google.com While this specific example uses solifenacin in an immediate-release form, the underlying multiparticulate technology is readily adaptable for creating controlled-release solifenacin formulations by applying release-modifying coatings to solifenacin-containing cores. Such systems aim to provide a predetermined drug release rate and prevent dose dumping. google.com

Excipient Compatibility and Drug-Excipient Interaction Studies (e.g., FTIR Spectral Analysis)

Preformulation studies are essential to ensure the stability and efficacy of the final dosage form. wisdomlib.org A critical component of these studies is the evaluation of compatibility between the active pharmaceutical ingredient (API) and the various excipients used in the formulation. wisdomlib.orgconicet.gov.ar Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique for this purpose. conicet.gov.arresearchgate.net

FTIR analysis helps in identifying potential chemical interactions by comparing the spectra of the pure drug, the pure excipients, and their physical mixtures. conicet.gov.ar The absence of new peaks or significant shifts in the characteristic peaks of the drug in the mixture's spectrum indicates compatibility. conicet.gov.ar Studies on solifenacin succinate have used FTIR to confirm its compatibility with various excipients, including superdisintegrants (crospovidone, croscarmellose sodium, sodium starch glycolate) and polymers (HPMC E5), concluding that no significant interactions occurred. sphinxsai.comresearchgate.netresearchgate.net This confirmation is a prerequisite for proceeding with the formulation development, ensuring that the chosen excipients will not compromise the drug's chemical integrity. wisdomlib.org

Taste Masking Strategies for Oral Suspensions (e.g., Drug-Resin Complexes)

Solifenacin has a notably bitter and astringent taste, which can be a significant barrier to patient compliance, especially for liquid formulations like oral suspensions or rapidly dissolving dosage forms. google.comgoogle.com Effective taste masking is therefore a critical formulation challenge.

One successful strategy is the formation of a drug-resin complex. google.com This involves binding the drug to an ion-exchange resin. The complex prevents the drug from dissolving in the mouth and interacting with taste buds. nih.govresearchgate.net When the complex reaches the acidic environment of the stomach, the drug is released from the resin and becomes available for absorption. google.com

A patent describes a taste-masked orodispersible tablet of solifenacin where the drug forms a matrix with a cation exchange resin, specifically polacrilin potassium. google.com This formulation is designed to have very low drug dissolution at the buccal pH (6.5-7.5), with less than 10% of solifenacin dissolving in 5 minutes. google.com However, upon reaching the gastric pH (1.0-1.6), it releases more than 80% of the drug within 30 minutes, ensuring bioavailability. google.com This demonstrates the dual function of the resin: masking taste in the oral cavity while allowing for rapid drug release in the stomach. google.com Other approaches, such as complexation with cyclodextrin, have also been explored to mask the unpleasant taste of solifenacin. google.com

Impact of Formulation Techniques on Chemical Stability and Degradation

The choice of formulation technique and excipients can significantly influence the chemical stability of (1R,3S-)Solifenacin Hydrochloride. The amorphous form of solifenacin is susceptible to oxidation, which is a primary degradation pathway. mdpi.com This can lead to the formation of degradation products like solifenacin N-oxide. mdpi.comnih.gov

Research has shown that the manufacturing process itself can impact stability. A study comparing tablets made by direct compression versus those made by wet granulation (using ethanol (B145695) or water) found that the direct compression method resulted in a more stable product. mdpi.comresearchgate.net Tablets fabricated via direct compression exhibited markedly reduced levels of degradation products when stored under accelerated stability conditions (40°C, 75% relative humidity) compared to the wet granulated tablets and even a marketed product. mdpi.com This suggests that avoiding solvents and the heat associated with drying in wet granulation can be beneficial for preserving the chemical integrity of solifenacin.

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) have been conducted to understand the degradation profile of solifenacin. akjournals.comresearchgate.net The drug is particularly susceptible to degradation under oxidative and hydrolytic (both acidic and basic) conditions, while showing stability against heat and light. akjournals.com The development of stability-indicating analytical methods, such as HPLC, is crucial for separating and quantifying the drug from its potential degradation products, ensuring the quality and safety of the final pharmaceutical formulation. akjournals.comnih.gov

Emerging Research Directions and Future Perspectives on 1r,3s Solifenacin Hydrochloride

Further Exploration of Muscarinic Receptor Subtype Specificity and Associated Physiological Roles

(1R,3S-)Solifenacin Hydrochloride is recognized for its antagonist activity at muscarinic receptors, which are crucial in regulating various physiological functions. While it is known to have a higher affinity for the M3 muscarinic receptor subtype, which is prevalent in the bladder, its interactions with other subtypes (M1, M2, M4, and M5) are under continuous investigation. nih.govdrugbank.comnih.govbohrium.com

Research indicates that solifenacin's effects are not limited to the bladder. Studies in mice have shown that orally administered solifenacin (B1663824) binds to muscarinic receptors in tissues expressing the M3 subtype, such as the submaxillary gland and heart, although with varying affinities. nih.gov For instance, the inhibitory effect of solifenacin was found to be greater in the submaxillary gland than in the bladder and heart. nih.gov This broad interaction with different muscarinic receptor subtypes underscores the complexity of its physiological roles and the potential for both therapeutic and off-target effects. nih.govjst.go.jp

Future research aims to further delineate the selectivity of solifenacin for each muscarinic receptor subtype and to understand the clinical implications of these interactions. A deeper knowledge of its binding characteristics could pave the way for developing more targeted therapies with fewer side effects. researchgate.netmdpi.com

Receptor SubtypePrimary Location(s)Potential Physiological Role/Effect
M1 Salivary Glands, Central Nervous SystemRegulation of salivation, potential for cognitive effects. bohrium.com
M2 Heart, BladderModulation of heart rate, contribution to bladder smooth muscle relaxation. drugbank.combohrium.com
M3 Bladder, Salivary GlandsPrimary target for overactive bladder treatment, involved in salivation. nih.govdrugbank.combohrium.com
M4 Central Nervous SystemLess defined role in solifenacin's current therapeutic applications. drugbank.com
M5 Central Nervous SystemRole in solifenacin's effects is not well-characterized. drugbank.com

Investigation of Undiscovered Metabolic Pathways and Enzyme Systems

The metabolism of solifenacin is primarily carried out in the liver by the cytochrome P450 enzyme CYP3A4. wikipedia.orgnih.govpatsnap.com This process results in the formation of one active metabolite, 4R-hydroxysolifenacin, and three inactive metabolites: the N-glucuronide, the N-oxide, and the 4R-hydroxy-N-oxide. drugbank.comwikipedia.org

While CYP3A4 is the main enzyme involved, there is potential for other metabolic pathways to play a role. drugbank.com Research is ongoing to explore the involvement of other CYP enzymes, such as CYP1A1 and CYP2D6, in the hydroxylation of the tetrahydroisoquinolone ring of solifenacin. drugbank.com Additionally, the N-oxidation of the quinuclidin ring is another metabolic route under investigation, although the specific enzymes responsible have not been fully identified. drugbank.com

A more complete understanding of all the metabolic pathways of solifenacin could help explain variability in patient responses and identify potential drug-drug interactions. nih.gov Recent studies have also utilized metabolomics approaches to investigate the broader biological alterations induced by solifenacin administration in rats, identifying changes in 53 different metabolites and suggesting effects on 38 metabolic pathways. scielo.br

Development of Advanced Analytical Techniques for Comprehensive Metabolite and Impurity Profiling

Accurate and sensitive analytical methods are essential for studying the pharmacokinetics of solifenacin and for ensuring the quality and safety of its pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose. nih.govscirp.orgimpactfactor.orgwjpmr.com

Recent advancements have focused on developing novel and improved analytical methods. For instance, a stability-indicating HPLC method has been developed for the simultaneous determination of solifenacin and its official impurities. nih.gov Another study reported a new HPLC-MS method for the detection of a specific impurity, Impurity K, in solifenacin succinate (B1194679) tablets. nih.govresearchgate.netmdpi.comnih.gov Researchers have also developed methods for the simultaneous determination of solifenacin and other drugs, such as tamsulosin (B1681236) and alfuzosin, in combined dosage forms. nih.govscirp.org Furthermore, a sensitive method using semi-micro HPLC with UV detection has been validated for the simultaneous determination of solifenacin and its major active metabolite in rat plasma. nih.gov

These advanced analytical techniques are crucial for comprehensive metabolite and impurity profiling, which in turn supports drug development, quality control, and clinical monitoring. pharmacophorejournal.com

Design of Next-Generation Stereoselective Synthetic Methodologies for Enhanced Efficiency and Sustainability

The chemical synthesis of this compound is a complex process that has been the subject of research aimed at improving its efficiency and sustainability. google.comresearchgate.netacs.org Traditional synthetic routes can be laborious and may not be ideal for large-scale industrial production. google.com

Recent research has focused on developing improved synthetic strategies. One such approach involves a one-step reaction to synthesize a key impurity, Impurity K, from solifenacin, which is a significant improvement over previous multi-step methods. nih.govresearchgate.netmdpi.com Another improved process for preparing highly pure solifenacin succinate involves resolution through diastereomeric crystallization. acs.org

These next-generation synthetic methodologies aim to provide more efficient, cost-effective, and environmentally friendly ways to produce solifenacin, making it more accessible for clinical use. google.com

Rational Design of Prodrugs and Targeted Delivery Systems (Preclinical/Conceptual)

To enhance the therapeutic efficacy and reduce the side effects of solifenacin, researchers are exploring the development of prodrugs and targeted delivery systems. dovepress.comnih.govijpsjournal.comresearchgate.net These innovative approaches aim to deliver the drug more precisely to its site of action.

One promising preclinical study has investigated a Lactobacillus-polydopamine (LPS) system for targeted drug delivery to the bladder. dovepress.com In a rat model of overactive bladder, this system facilitated the delivery of solifenacin and improved treatment efficacy. dovepress.com The concept involves coating Lactobacillus, a common bacterium in the urinary tract, with polydopamine nanoparticles that can carry the drug. This bio-inspired approach could potentially overcome the limitations of systemic drug administration by localizing the therapeutic agent in the bladder tissues. dovepress.com

Other targeted delivery strategies under investigation include the use of nanocarriers like liposomes and nanoparticles, which can be designed to release the drug in response to specific physiological cues. nih.govijpsjournal.com These systems hold the potential to improve the safety and effectiveness of solifenacin therapy. nih.gov

Computational Chemistry and Molecular Modeling Studies of Receptor Interactions and Conformational Dynamics

Computational chemistry and molecular modeling are powerful tools for investigating the interactions between drugs and their biological targets at the molecular level. mdpi.com In the case of solifenacin, these methods are being used to study its binding to muscarinic receptors and to understand the dynamics of these interactions. nih.govcore.ac.uk

Molecular dynamics simulations have been employed to model the activation of the M3 muscarinic receptor and to analyze the structural rearrangements that occur upon ligand binding. nih.govresearchgate.net These simulations can help to explain how functionally different ligands, such as agonists and antagonists, affect the receptor's conformation. nih.gov

Accelerated molecular dynamics simulations have also been used to study the binding process of different ligands to the M3 muscarinic receptor, providing insights into the binding pathways and identifying potential metastable binding sites. core.ac.uk This detailed understanding of receptor-ligand interactions can guide the design of new drugs with improved affinity and selectivity. nih.gov

Q & A

Basic Research Questions

Q. What experimental approaches are used to determine the muscarinic receptor subtype selectivity of (1R,3S)-Solifenacin Hydrochloride?

  • Methodological Answer : Radioligand binding assays are employed to quantify receptor affinity (pKi values). For (1R,3S)-Solifenacin Hydrochloride, competitive binding studies using [³H]-N-methylscopolamine on transfected cell lines expressing M1, M2, or M3 receptors are conducted. Data analysis via nonlinear regression (e.g., GraphPad Prism) calculates inhibition constants (Ki). Reported pKi values are 7.6 (M1), 6.9 (M2), and 8.0 (M3), indicating M3 selectivity .

Q. How can researchers validate the stereochemical purity of (1R,3S)-Solifenacin Hydrochloride?

  • Methodological Answer : Chiral chromatography (HPLC or SFC) with polysaccharide-based columns (e.g., Chiralpak® AD-H) resolves stereoisomers. Mobile phases often use hexane/ethanol with trifluoroacetic acid. Validation includes specificity, linearity (R² > 0.99), and precision (%RSD < 2%). Impurity thresholds should comply with ICH Q3A/B guidelines, with detection limits < 0.1% for diastereomers like (1S,3S)-isomers .

Q. What analytical techniques are recommended for quantifying (1R,3S)-Solifenacin Hydrochloride in biological matrices?

  • Methodological Answer : LC-MS/MS with electrospray ionization (ESI) in positive ion mode is optimal. Sample preparation involves protein precipitation (acetonitrile) or solid-phase extraction. Calibration curves (1–100 ng/mL) should demonstrate accuracy (85–115%) and precision (%CV < 15%). Deuterated analogs (e.g., Solifenacin-d5 Hydrochloride) serve as internal standards to correct for matrix effects .

Advanced Research Questions

Q. How can forced degradation studies be designed to assess the stability of (1R,3S)-Solifenacin Hydrochloride under stress conditions?

  • Methodological Answer : Expose the compound to:

  • Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 80°C for 24 hours.
  • Oxidative stress : 3% H₂O₂ at 25°C for 6 hours.
  • Photolysis : 1.2 million lux-hours UV/visible light.
    Analyze degradation products via stability-indicating RP-HPLC (C18 column, gradient elution with phosphate buffer [pH 6.6] and acetonitrile). Major degradants include oxidized and hydrolyzed derivatives, with mass confirmation via HRMS .

Q. What strategies resolve co-elution challenges when analyzing (1R,3S)-Solifenacin Hydrochloride with co-administered drugs like Tamsulosin Hydrochloride?

  • Methodological Answer : Optimize gradient elution parameters:

  • Mobile phase : 0.1% triethylamine (pH 6.6) and acetonitrile.
  • Detection : Dual wavelength (225 nm for Solifenacin, 280 nm for Tamsulosin).
  • Column : Hypersil BDS C18 (250 × 4.6 mm, 5 µm).
    Method validation ensures specificity, with resolution > 2.0 between peaks. For impurities, LOQ values ≤ 0.22 µg/mL are achievable .

Q. How do deuterated analogs (e.g., Solifenacin-d5 Hydrochloride) enhance pharmacokinetic studies?

  • Methodological Answer : Deuterium labeling reduces metabolic clearance by slowing CYP3A4-mediated oxidation. In vivo studies in rats (5 mg/kg oral dose) show prolonged t₁/₂ (e.g., 8.2 hours vs. 6.5 hours for non-deuterated form). LC-MS/MS quantifies parent drug and metabolites (e.g., N-oxide), with isotopic peaks separated by 5 m/z units .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.